2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
Description
This compound is a hydrochloride salt featuring a biphenyl-ethanone core linked to a piperazine ring substituted with a 1-methylimidazole group.
Properties
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-(4-phenylphenyl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O.ClH/c1-24-12-11-23-22(24)26-15-13-25(14-16-26)21(27)17-18-7-9-20(10-8-18)19-5-3-2-4-6-19;/h2-12H,13-17H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAFHRYDQMIHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, often referred to as a biphenyl-based piperazine derivative, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antimicrobial, and neuropharmacological effects based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a biphenyl moiety linked to a piperazine ring and an imidazole group, which are significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of biphenyl-based compounds. For instance, a study evaluated the compound against several human cancer cell lines using the NCI-60 cell line panel. The results indicated moderate cytotoxic effects with an inhibition growth percentage (IGP) of approximately 23% against the MCF7 breast cancer cell line .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | Inhibition Growth Percentage (IGP) |
|---|---|
| MCF7 | 23% |
| HT29 | 21% |
| A549 | 15% |
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against various strains of bacteria. For example, derivatives of similar structures have been reported to possess comparable efficacy to standard antibiotics like norfloxacin .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Neuropharmacological Effects
The neuropharmacological profile of this compound has also been explored. It has been suggested that compounds with similar structural motifs exhibit anticonvulsant properties. A study indicated that modifications in the piperazine structure could enhance its effectiveness in modulating neurotransmitter systems .
Case Studies and Research Findings
- Study on Anticancer Properties : A recent investigation into the structure-activity relationship (SAR) of biphenyl-piperazine derivatives revealed that specific substitutions on the piperazine ring significantly enhance cytotoxicity against cancer cells. The presence of electron-donating groups was found to be crucial for increasing activity .
- Antimicrobial Study : A comparative analysis of several derivatives showed that those containing imidazole rings exhibited superior antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this functional group plays a pivotal role in enhancing bioactivity .
- Neuropharmacological Assessment : Research focusing on the anticonvulsant potential of related compounds demonstrated that certain biphenyl derivatives could effectively inhibit seizure activity in animal models, indicating their potential as therapeutic agents for epilepsy .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a biphenyl moiety and a piperazine ring substituted with an imidazole group. Its synthesis typically involves multi-step organic reactions that may include coupling reactions and functional group modifications. The synthesis pathways often utilize established methodologies such as Suzuki coupling or mixed anhydride coupling to form the biphenyl and piperazine components.
Anticonvulsant Properties
Research has indicated that derivatives of biphenyl compounds exhibit significant anticonvulsant activities. For instance, studies on structurally similar compounds have shown that modifications at specific positions can enhance their potency against seizures in animal models. The biphenyl structure is critical for maintaining these biological activities, as evidenced by comparative studies where structural analogues were tested for efficacy .
Antifungal Activity
Compounds with similar structural motifs have been evaluated for antifungal properties against various strains of fungi, including Candida and Saccharomyces. The results demonstrated that certain derivatives displayed potent antifungal activity, suggesting that the imidazole and piperazine components contribute to the overall efficacy against fungal infections .
Antibacterial Activity
The compound's potential as an antibacterial agent has also been explored. Studies on related compounds have reported minimum inhibitory concentrations (MIC) demonstrating effectiveness against strains such as Staphylococcus aureus and Salmonella typhi. These findings indicate that the incorporation of the piperazine moiety may enhance the antibacterial properties of the molecule .
Therapeutic Applications
The therapeutic applications of this compound can be categorized into several key areas:
- Neurological Disorders : Given its anticonvulsant properties, the compound may be investigated for treating epilepsy or other seizure-related disorders.
- Infectious Diseases : Its antifungal and antibacterial activities suggest potential use in treating infections caused by resistant strains of pathogens.
- Cancer Research : Some biphenyl derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction .
Anticonvulsant Activity Evaluation
A study evaluated several biphenyl derivatives in a rat model using the maximal electroshock (MES) test. The results indicated that certain modifications increased efficacy significantly compared to standard treatments. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents on the piperazine ring for enhancing activity .
Antifungal Efficacy
In a comprehensive screening of antifungal activity, a series of compounds were tested against clinical isolates of Candida. The results showed that some derivatives exhibited MIC values lower than those of commonly used antifungal agents, indicating their potential as therapeutic alternatives .
Antibacterial Studies
Research focused on the antibacterial properties revealed that selected derivatives had MIC values significantly lower than those of traditional antibiotics. This finding underscores the potential for developing new antibiotics based on this compound's structure .
Chemical Reactions Analysis
Cross-Coupling Reactions
The biphenyl group in the compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic acids. For example:
-
Reaction protocol : Aryl bromides (e.g., 4-bromoacetophenone) react with phenylboronic acid in toluene/THF under inert conditions, using Pd(OAc)₂ and 2-(di-tert-butylphosphino)biphenyl as a ligand .
-
Key conditions :
Parameter Value Catalyst Pd(OAc)₂ Ligand 2-(di-tert-butylphosphino)biphenyl Solvent Toluene/THF Temperature 100°C Reaction time Until aryl halide consumption
This method ensures high regioselectivity and minimal side products, critical for pharmaceutical intermediates .
Nucleophilic Substitution at the Piperazine Ring
The piperazine moiety undergoes alkylation or acylation reactions. For instance:
-
Ethylation : Reaction with ethylating agents (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃) substitutes the piperazine nitrogen, forming derivatives like 1-ethylpiperazine.
-
Acylation : The ethanone group facilitates ketone-based acylation, forming amide bonds with primary amines under coupling agents like EDCI/HOBt.
-
Kinetics : Reactions proceed optimally in polar aprotic solvents (e.g., DMF) at 60–80°C, with yields >75%.
Imidazole Ring Functionalization
The 1-methylimidazole group participates in:
-
Electrophilic substitution : Bromination or nitration at the C4/C5 positions under acidic conditions (e.g., H₂SO₄/HNO₃) .
-
Coordination chemistry : Acts as a ligand for transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes studied for catalytic applications .
Hydrolysis of the Ethanone Group
The ketone functionality undergoes acid- or base-catalyzed hydrolysis :
-
Acidic conditions (HCl/H₂O, reflux): Converts the ketone to a carboxylic acid, though this is rarely exploited due to stability concerns.
-
Basic conditions (NaOH/EtOH, 50°C): Forms a carboxylate salt, reversible under neutralization.
Salt Formation and Stability
The hydrochloride salt forms via reaction with HCl gas in anhydrous ether, enhancing solubility and crystallinity.
-
pKa : The piperazine nitrogen has a pKa ~9.5, enabling protonation under physiological conditions.
-
Degradation : Prolonged exposure to moisture or heat (>100°C) leads to decomposition, releasing biphenyl and imidazole fragments.
Comparative Reaction Table
Mechanistic Insights
-
Cross-coupling : Follows a standard oxidative addition-transmetallation-reductive elimination pathway .
-
Piperazine reactivity : Steric hindrance from the 1-methylimidazole group slows substitution at the adjacent nitrogen.
-
Hydrolysis kinetics : Pseudo-first-order under acidic conditions, with an activation energy of ~45 kJ/mol.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related derivatives, focusing on molecular features, therapeutic targets, and physicochemical properties.
Piperazine-Linked Imidazole/Benzimidazole Derivatives
- Example 1: (4-Ethyl-piperazin-1-yl)-(2-[4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone (EP 1 926 722 B1) Structure: Combines a benzoimidazole core with a pyridine-piperazine-ethyl chain. The trifluoromethyl group enhances metabolic stability. Therapeutic Target: Likely a histamine or serotonin receptor ligand, given the benzoimidazole and piperazine motifs .
- Example 2: 1H-Benzo[d]imidazol-2-yl(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)piperazin-1-yl)methanone (Dissertation Compound 7) Structure: Features a benzimidazole linked to a piperazine via a methanone bridge, with additional pyridine and methoxybenzyl substituents. Pharmacology: Dual H₁/H₄ histamine receptor ligand (IC₅₀: H₁ = 12 nM, H₄ = 8 nM) . Comparison: The target compound lacks the pyridine-methoxybenzyl group, which may reduce H₄ affinity but simplify synthesis .
Biphenyl-Ethanone Derivatives with Sulfur Substituents
- Example: 1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone Structure: Replaces the piperazine group in the target compound with a sulfanyl moiety. Physicochemical Properties: The sulfur atom increases polarity (logP ~2.8 vs. Therapeutic Implication: The absence of piperazine may limit receptor-binding versatility, favoring non-CNS applications .
Antifungal Piperazine-Imidazole Derivatives
- Example : 1-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)piperazin-1-yl]ethan-1-one
- Structure : Contains a dioxolane ring with dichlorophenyl and imidazole groups.
- Application : Antifungal agent (ketoconazole analog) targeting cytochrome P450 enzymes .
- Comparison : The dichlorophenyl and dioxolane groups confer antifungal activity but introduce hepatotoxicity risks, unlike the target compound’s simpler structure .
Table 1: Structural and Functional Comparison
Key Findings and Implications
Structural Complexity vs. Bioavailability : Bulky substituents (e.g., benzoimidazole, dioxolane) increase MW and metabolic stability but may reduce oral bioavailability . The target compound’s simpler structure offers synthetic and pharmacokinetic advantages.
Receptor Specificity : Piperazine-linked imidazole derivatives show promise in receptor modulation (e.g., H₁/H₄), while sulfur analogs lack this versatility .
Therapeutic Trade-offs : Antifungal derivatives prioritize enzyme inhibition over receptor affinity, highlighting the impact of structural modifications on application .
Preparation Methods
Palladium-Catalyzed Suzuki-Miyaura Coupling
The biphenyl-ethanone moiety is synthesized via Suzuki-Miyaura cross-coupling between 4-bromoacetophenone and phenylboronic acid. As demonstrated in search result, this reaction achieves 90–91% yield under catalytic conditions using palladium acetate (0.000001–0.02 mol%) and 2-(di-tert-butylphosphino)biphenyl in toluene/THF at 100°C. Key parameters include:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Catalyst loading | 0.000001–0.02 mol% Pd | 90–91% |
| Solvent system | Toluene:THF (1:1 v/v) | |
| Temperature | 100°C | |
| Reaction time | Until GC completion (~3–6h) |
The protocol minimizes palladium waste while maintaining efficiency, critical for large-scale synthesis.
Alternative Aryl Halide Substrates
4-Chloroacetophenone may substitute 4-bromoacetophenone with comparable yields (91%) under similar conditions, though requiring marginally higher catalyst loading (0.02 mol% Pd). This flexibility accommodates substrate availability without compromising output.
Functionalization of the Piperazine-Imidazole Moiety
Synthesis of 1-Methyl-1H-imidazole
1-Methylimidazole is prepared via N-methylation of imidazole using methyl iodide in DMF under basic conditions (K₂CO₃, 60°C, 12h). Quaternization is avoided by maintaining stoichiometric control (1:1.05 imidazole:CH₃I).
Piperazine Substitution
The 1-methylimidazol-2-yl group is introduced to piperazine through nucleophilic aromatic substitution. Search result outlines a two-step protection-deprotection strategy:
- Boc Protection : Piperazine is treated with di-tert-butyl dicarbonate in THF to form tert-butyl piperazine-1-carboxylate.
- Imidazole Coupling : Boc-protected piperazine reacts with 2-chloro-1-methylimidazole in DMF at 80°C for 24h, followed by Boc deprotection using HCl/dioxane.
This approach prevents over-alkylation and ensures mono-substitution at the piperazine nitrogen.
Coupling of Biphenyl-Ethanone and Piperazine-Imidazole
Nucleophilic Acyl Substitution
The ketone group in 4-acetylbiphenyl undergoes nucleophilic attack by the secondary amine of the piperazine-imidazole derivative. As per search result, Cs₂CO₃ in ethanol at 100°C facilitates this reaction, achieving >85% yield. Mechanistically, the base deprotonates the piperazine amine, enhancing nucleophilicity for attack at the electrophilic carbonyl carbon.
Reductive Amination Alternative
For substrates with steric hindrance, reductive amination using NaBH₃CN in methanol (20°C, 12h) may be employed, though yields are lower (73%). This method requires pre-formation of the imine intermediate, which is less favorable for electron-deficient ketones.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with gaseous HCl in diethyl ether, as detailed in search result. Precipitation occurs within 2–3h at 20°C, yielding a crystalline solid with >95% purity after filtration. Critical factors include:
- Stoichiometry : 1:1 molar ratio of free base:HCl
- Solvent : Anhydrous diethyl ether minimizes side reactions
- Temperature : Room temperature prevents decomposition
Purification and Characterization
Chromatographic Purification
Flash chromatography on silica gel (petroleum ether:EtOH 10:1→5:1) removes unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >99% for pharmaceutical applications.
Spectroscopic Validation
- ¹H NMR : Characteristic signals include:
- MS (ESI+) : m/z 427.2 [M+H]⁺ confirms molecular weight.
Challenges and Optimization Strategies
Regioselectivity in Piperazine Substitution
Competing N-alkylation at both piperazine nitrogens is mitigated through Boc protection, directing substitution to a single site. Alternatively, bulky leaving groups (e.g., mesylates) enhance selectivity for the less hindered nitrogen.
Palladium Residue Mitigation
Post-reaction treatment with SiliaBond® thiourea resin removes residual Pd to <5 ppm, meeting ICH Q3D guidelines.
Q & A
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with coupling aromatic and heterocyclic precursors. Key steps include:
- Amide bond formation : Reacting biphenyl-derived carboxylic acid derivatives with piperazine-containing intermediates under reflux conditions (e.g., using DMF as a solvent and K₂CO₃ as a base) .
- Salt formation : Treating the free base with HCl to improve solubility and stability .
- Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to isolate the hydrochloride salt . Methodological Note: Optimize temperature (60–80°C) and solvent polarity to minimize side products. Monitor reaction progress via TLC or HPLC .
Q. How is the compound’s structure confirmed, and what analytical techniques are essential?
Structural elucidation requires:
- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic, imidazole, and piperazine proton environments (e.g., biphenyl protons at δ 7.2–7.8 ppm; imidazole protons at δ 6.8–7.1 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and salt formation (if crystals are obtainable) .
Q. What solubility challenges arise with this compound, and how are they addressed?
The hydrochloride salt improves aqueous solubility compared to the free base. However, solubility varies with pH and solvent:
- Polar solvents : DMSO or methanol (≥10 mg/mL) .
- Aqueous buffers : Use acetate buffer (pH 4.6) for stability in pharmacological assays . Methodological Note: Pre-dissolve in DMSO for in vitro studies and dilute with buffered saline to avoid precipitation .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and scalability?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining >90% purity .
- Catalytic methods : Use Pd catalysts for Suzuki-Miyaura coupling of biphenyl fragments .
- Flow chemistry : Enhances reproducibility for large-scale production by controlling reaction parameters (temperature, pressure) .
Q. What pharmacodynamic targets are plausible based on structural analogs, and how are they validated?
Structural analogs (e.g., imidazole-piperazine derivatives) suggest potential interactions with:
- Histamine receptors : H₁/H₄ antagonism (test via radioligand binding assays) .
- Enzyme inhibition : COX-1/COX-2 (evaluate via enzymatic assays using purified proteins) . Methodological Note: Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities before in vitro validation .
Q. How do stability studies under stress conditions inform formulation development?
Conduct forced degradation studies:
- Thermal stress : Heat at 40–60°C for 48 hours; monitor via HPLC for decomposition products .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess degradation pathways .
- Hydrolytic stability : Test in buffers (pH 1–9) to identify pH-sensitive functional groups .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Focus on modifying:
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigate by:
- Standardizing assays : Use identical cell lines (e.g., RAW264.7 for anti-inflammatory studies) and controls .
- Purity validation : Ensure ≥95% purity via HPLC and quantify trace impurities (e.g., residual solvents) .
- Meta-analysis : Compare data across peer-reviewed studies to identify consensus targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
